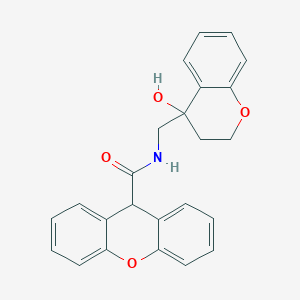
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of xanthene derivatives has been explored in various studies. For instance, 9,9-Bis(4-hydroxyphenyl)xanthene (BHPX) was synthesized from xanthenone in a one-pot, two-step synthetic procedure with an 82% yield . This compound served as a precursor for further chemical transformations, such as the synthesis of a diacyl chloride monomer, which was then used to create novel aromatic polyamides . Similarly, other studies have reported the synthesis of novel monomers like BCAPX and BAPX starting from BHPX, which were then polycondensed with aromatic diamines or dicarboxylic acids to produce polyamides with xanthene cardo groups . These syntheses typically involve nucleophilic substitution reactions followed by condensation processes using agents like triphenyl phosphite and pyridine .
Molecular Structure Analysis
The molecular structures of xanthene derivatives have been characterized using various techniques. For example, the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides were analyzed, revealing hydrogen bonding modes and isomorphism with related compounds . In another study, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide were stabilized by extensive intramolecular hydrogen bonds, with the 4-chloro derivative forming dimeric pairs due to intermolecular N-H...O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of xanthene derivatives has been explored in the context of polymer synthesis and photochromic behavior. The polycondensation reactions of xanthene-based monomers with aromatic diamines or dicarboxylic acids lead to the formation of polyamides with high thermal stability and solubility in polar solvents . Additionally, the photochromic properties of novel annelated 2H-chromenes derived from hydroxy-9H-xanthen-9-ones have been studied, indicating potential applications as dyes .
Physical and Chemical Properties Analysis
Xanthene derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. The polyamides synthesized from xanthene-based monomers show high glass transition temperatures, decomposition temperatures, and char yields, indicating good thermal stability . They also possess good solubility in polar solvents, mechanical strength, and optical transparency, with low moisture absorption . The photochromic xanthenones exhibit good colorability, suggesting their use as potential dyes .
Anticancer Activity Analysis
Some xanthene derivatives have been evaluated for their anticancer activity. A series of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide showed cytotoxicity against various cancer cell lines, with certain compounds exhibiting significant inhibition and potential to induce tumor cell apoptosis .
Aplicaciones Científicas De Investigación
Polymer Development
Aromatic polyamides containing xanthene units have been developed for their remarkable properties. These polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength. They are also known for their solubility in polar solvents and can form transparent, flexible films. The inclusion of xanthene structures contributes to the polymers' excellent thermal and mechanical properties, making them suitable for high-performance applications (Guo et al., 2015; Sheng et al., 2009).
Material Chemistry
Xanthene derivatives have been explored for their potential in creating new materials with unique properties. For instance, polyimides based on xanthene dianhydrides show promising features for electronic applications due to their mechanical properties, lower dielectric constants, and moisture absorption (Trofimenko & Auman, 1994). Additionally, fluorescent probes based on xanthene and related derivatives have been developed for detecting reactive oxygen species, showcasing their utility in biological and chemical applications (Setsukinai et al., 2003).
Environmental and Biological Studies
Xanthene and its derivatives play a crucial role in environmental and biological research. Their ability to interact with various biological molecules and participate in chemical reactions underpins their use in studying oxidative stress and designing sensors for detecting specific molecules. For instance, studies on the oxidation of α-tocopherol model compounds by superoxide anion provide insights into the antioxidant mechanisms and the role of vitamins in combating oxidative stress (Nishikimi & Machlin, 1975).
Synthetic Chemistry and Drug Discovery
In the realm of synthetic chemistry and drug discovery, xanthene derivatives are explored for their potential as scaffolds and functional groups in the development of new compounds. Their diverse reactivity and ability to form stable structures are advantageous in creating novel molecules with desired biological activities. This exploration includes the development of antimicrobial agents and the study of their structure-activity relationships, providing valuable information for the design of new therapeutic agents (Desai et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(25-15-24(27)13-14-28-21-12-6-3-9-18(21)24)22-16-7-1-4-10-19(16)29-20-11-5-2-8-17(20)22/h1-12,22,27H,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRRCGNYGNGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
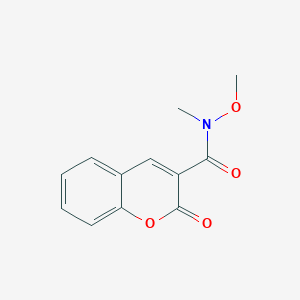
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
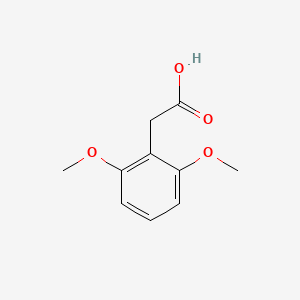
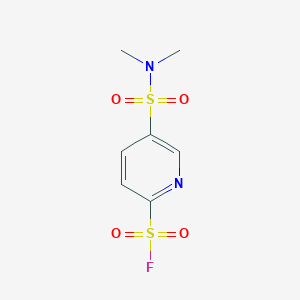
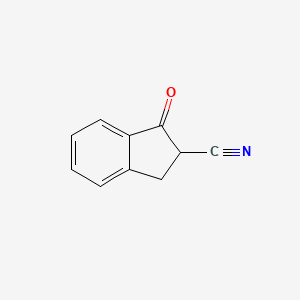
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
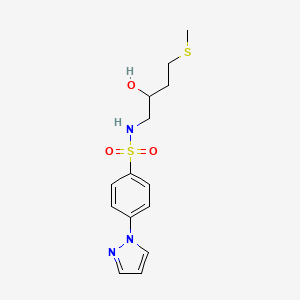
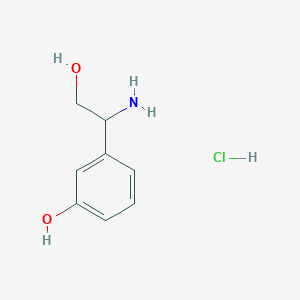
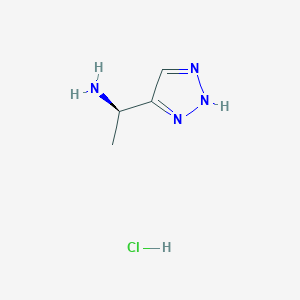
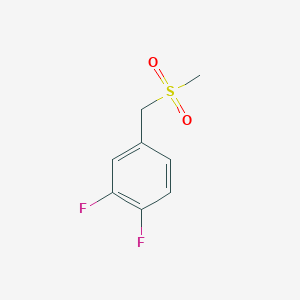
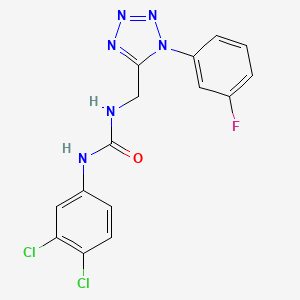
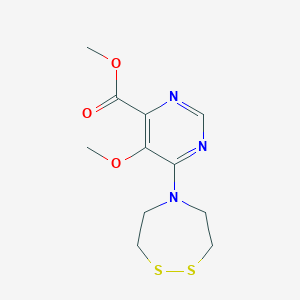
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)